molecular formula C14H15NO B8244414 3-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine

3-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine

Cat. No.: B8244414
M. Wt: 213.27 g/mol
InChI Key: HQHQRZIRLRACQT-UHFFFAOYSA-N
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Description

3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with methoxy and methyl substituents, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Methoxylation: Introduction of the methoxy group is achieved through a nucleophilic substitution reaction using methanol and a suitable base.

    Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Chemical Reactions Analysis

3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl core. Common reagents include halogens and nitrating agents.

    Major Products: The major products formed from these reactions include quinones, reduced amines, and substituted biphenyl derivatives.

Scientific Research Applications

3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.

    Pathways: It influences various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine can be compared with other biphenyl derivatives:

    Similar Compounds: Examples include 3-Methoxy-4’-methyl-[1,1’-biphenyl]-2-amine and 3-Methoxy-3’-ethyl-[1,1’-biphenyl]-2-amine.

    Uniqueness: The unique combination of methoxy and methyl substituents on the biphenyl core distinguishes it from other derivatives, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

2-methoxy-6-(3-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-5-3-6-11(9-10)12-7-4-8-13(16-2)14(12)15/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHQRZIRLRACQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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